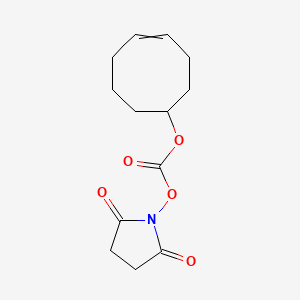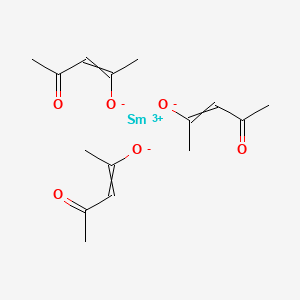
4-Oxopent-2-en-2-olate;samarium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxopent-2-en-2-olate;samarium(3+) is a coordination compound that features samarium, a rare earth element, complexed with 4-oxopent-2-en-2-olate ligands. This compound is known for its unique chemical properties and has found applications in various scientific fields, including chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxopent-2-en-2-olate;samarium(3+) typically involves the reaction of samarium salts with 4-oxopent-2-en-2-olate ligands. One common method involves dissolving samarium(III) isopropoxide in benzene and adding freshly distilled 4-oxopent-2-en-2-olate. The reaction mixture is then heated to reflux at 110-115°C for several hours. The resulting product is isolated by removing the solvent under reduced pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in a controlled environment to prevent contamination and ensure consistency .
化学反应分析
Types of Reactions
4-Oxopent-2-en-2-olate;samarium(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of samarium.
Reduction: It can also be reduced, often using reducing agents like hydrogen or metal hydrides.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Ligand exchange reactions typically involve the use of other ligands like phosphines or amines under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of samarium, while reduction may produce lower oxidation states or even elemental samarium .
科学研究应用
4-Oxopent-2-en-2-olate;samarium(3+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as rare earth-based magnets and phosphors.
Biology and Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique electronic properties.
作用机制
The mechanism by which 4-Oxopent-2-en-2-olate;samarium(3+) exerts its effects involves the interaction of the samarium ion with various molecular targets. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from donor molecules. This interaction can influence the reactivity and stability of the compound in different environments.
相似化合物的比较
Similar Compounds
- 4-Oxopent-2-en-2-olate;lanthanum(3+)
- 4-Oxopent-2-en-2-olate;cerium(3+)
- 4-Oxopent-2-en-2-olate;neodymium(3+)
Uniqueness
4-Oxopent-2-en-2-olate;samarium(3+) is unique due to the specific electronic configuration of samarium, which imparts distinct chemical properties compared to other rare earth elements. This uniqueness makes it particularly valuable in applications requiring specific catalytic or electronic properties.
属性
IUPAC Name |
4-oxopent-2-en-2-olate;samarium(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Sm/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWDTQDBHBJLOF-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sm+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Sm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
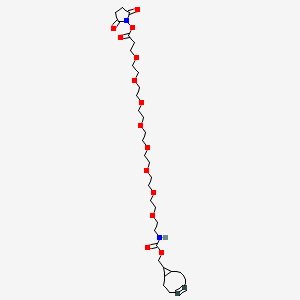
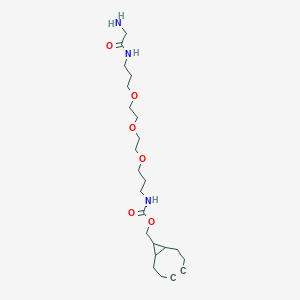
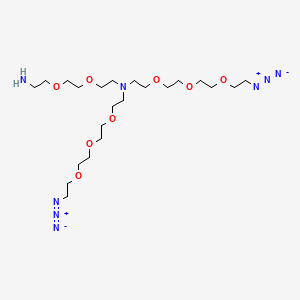
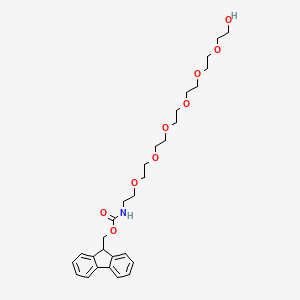
![Carbamic-acid,C29bis[2-(2-hydroxyethoxy)ethyl],9H-fluoren-9-ylmethyl ester-(9CI)](/img/structure/B8114464.png)
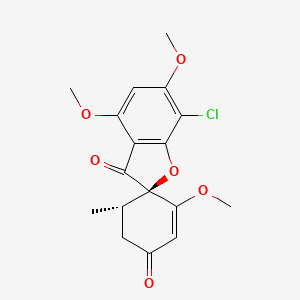
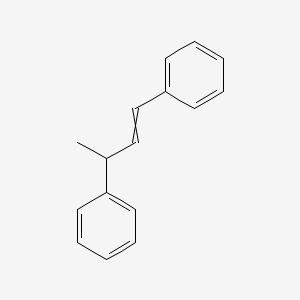
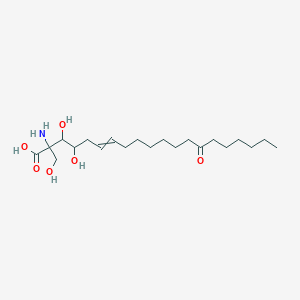
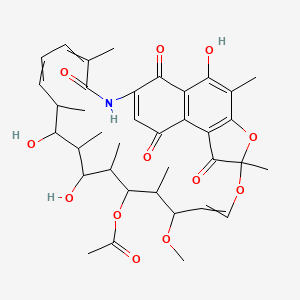
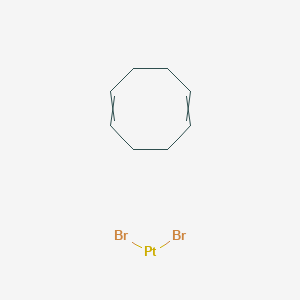
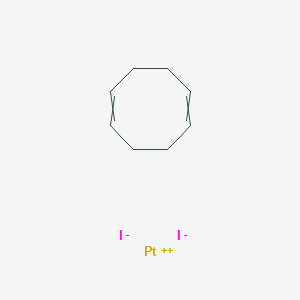
![2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B8114520.png)
![disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate](/img/structure/B8114531.png)
